2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid
CAS No.:
Cat. No.: VC15965458
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 2,2-dimethyl-3-oxo-1,5,6,7,8,8a-hexahydroindolizine-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | PDFHVZCHFMXMEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2CCC(CN2C1=O)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic octahydroindolizine system, where the indolizine moiety (a fused pyrrole and pyridine ring) is fully saturated. Key substituents include:
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A ketone group at position 3 ()
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A carboxylic acid group at position 6 ()
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Two methyl groups at position 2 ().
This configuration introduces stereochemical complexity, with multiple chiral centers influencing its three-dimensional conformation. Computational modeling reveals a boat-like geometry for the indolizine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.
Spectroscopic and Computational Data
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm (carboxylic acid ) and 1650–1680 cm (ketone ).
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NMR: NMR signals at δ 1.2–1.4 ppm (methyl groups), δ 2.8–3.1 ppm (bridgehead protons), and δ 12.1 ppm (carboxylic acid proton).
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Molecular Weight: 211.26 g/mol (calculated using isotopic distribution).
Synthetic Methodologies
Traditional Multi-Step Synthesis
The synthesis typically involves cyclization and oxidation steps:
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Precursor Preparation: Condensation of 2-piperidone with ethyl acetoacetate yields a β-keto ester intermediate.
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Cyclization: Acid-catalyzed intramolecular aldol reaction forms the indolizine core.
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Oxidation: Selective oxidation of a secondary alcohol to the ketone using Jones reagent.
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Carboxylation: Introduction of the carboxylic acid group via Kolbe–Schmitt reaction.
Yields range from 15–30% due to steric hindrance during cyclization.
Green Chemistry Approaches
Recent advances leverage high-temperature water (HTW) for sustainable synthesis:
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Mechanism: In situ decarboxylation is minimized by using methyl ester precursors (e.g., methyl 3,4-diaminobenzoate), which hydrolyze to carboxylic acids under HTW .
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Yield Optimization: 77% yield achieved via ester hydrolysis coupled with quinoxaline formation .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| Melting Point | 198–202°C (decomposes) | |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol | |
| pKa (Carboxylic Acid) | 3.8 ± 0.2 | |
| LogP | 1.2 (predicted) |
Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with its thermal instability under high-temperature conditions.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms.
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Biological Screening: Evaluate anticancer activity via MTT assays against diverse cell lines.
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Structure-Activity Relationships (SAR): Modify the methyl and ketone groups to enhance bioavailability.
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Computational Modeling: Predict binding affinities for survivin and other oncology targets.
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